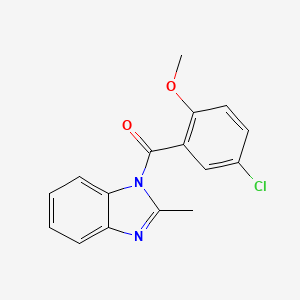![molecular formula C15H17N3O5 B3954352 2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3954352.png)
2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione
Vue d'ensemble
Description
2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is also known as MPP+ and is a potent neurotoxin that has been extensively studied for its effects on the central nervous system.
Applications De Recherche Scientifique
The scientific research applications of 2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione are vast and varied. This compound has been extensively studied for its effects on the central nervous system and has been used as a tool for investigating the mechanisms of neurodegenerative diseases such as Parkinson's disease. MPP+ is also used as a selective toxin for dopaminergic neurons in animal models, which has led to the development of various treatments for Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione involves the inhibition of mitochondrial complex I, which leads to the depletion of ATP and subsequent cell death. This compound is selectively toxic to dopaminergic neurons due to their high dependence on complex I for energy production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its neurotoxicity. This compound has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in the brain. These effects can lead to the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione in lab experiments are its high potency and selectivity for dopaminergic neurons. This compound can be used to induce Parkinson's disease-like symptoms in animal models, which allows for the investigation of potential treatments and therapies. However, the limitations of using this compound include its neurotoxicity, which can lead to ethical concerns and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione. One potential direction is the investigation of its potential as a therapeutic agent for Parkinson's disease. This compound has been shown to selectively target dopaminergic neurons, which could be used to develop targeted therapies for this condition. Another potential direction is the development of safer and more effective neurotoxins for use in lab experiments. This could involve the modification of the chemical structure of MPP+ to reduce its toxicity while maintaining its selectivity for dopaminergic neurons.
Propriétés
IUPAC Name |
morpholin-4-yl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c19-13(23-17-7-9-22-10-8-17)5-6-18-15(21)12-4-2-1-3-11(12)14(20)16-18/h1-4H,5-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXWSISFSSPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1OC(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B3954286.png)
![5-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3954293.png)
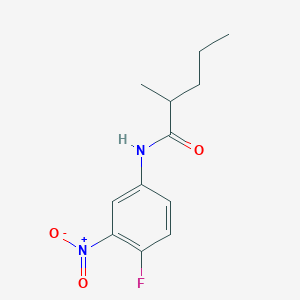

![4-isopropyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954328.png)
![4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B3954340.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B3954342.png)
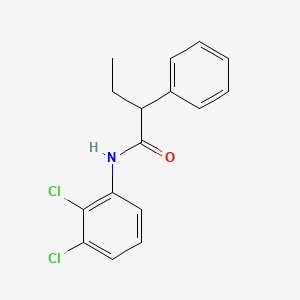
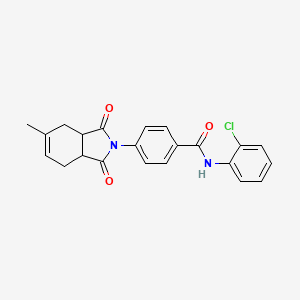
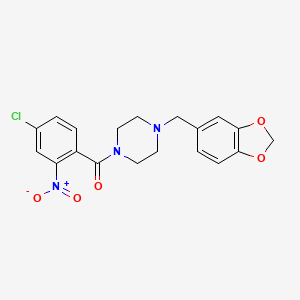
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3954368.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3954376.png)
